2,3,3-trichloro-N-(2,6-dimethylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
2,3,3-trichloro-N-(2,6-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO/c1-6-4-3-5-7(2)9(6)15-11(16)8(12)10(13)14/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLOUHOKJPJCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,3-trichloro-N-(2,6-dimethylphenyl)prop-2-enamide typically involves the reaction of 2,6-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,3-Trichloro-N-(2,6-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,3-Trichloro-N-(2,6-dimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-trichloro-N-(2,6-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several chloroacetamides and propenamides, which differ in substituents on the phenyl ring and acyl chain. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 2,6-dimethylphenyl group is a common feature in herbicidal compounds (e.g., alachlor) and likely contributes to target-site binding in acetolactate synthase (ALS) enzymes . Ethoxy or methoxy substituents (e.g., in and ) improve anti-inflammatory activity, as seen in compound 2 (IC₅₀ = 17.00 μM), which outperformed quercetin .
Physicochemical Properties: The trichloro group in the target compound reduces water solubility compared to analogs like (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide (MW = 295.38), which has polar ethoxy groups . Dimethylamino substituents (e.g., ) increase solubility due to tertiary amine functionality, though this may compromise herbicidal efficacy .
Environmental and Toxicological Considerations: Chlorinated analogs (e.g., 1,2,3-trichloropropane) are associated with environmental persistence and carcinogenicity, suggesting the need for rigorous ecotoxicological profiling of the target compound .
Research Implications
The structural diversity of propenamide derivatives highlights the tunability of this class for specific applications. Future studies should prioritize:
Biological Activity
Overview
2,3,3-Trichloro-N-(2,6-dimethylphenyl)prop-2-enamide is a synthetic organic compound with notable biological activity. This compound is part of a broader class of amides that have been studied for their potential therapeutic applications, particularly in oncology and neurobiology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12Cl3N
- Molecular Weight : 292.64 g/mol
The compound features a prop-2-enamide backbone with three chlorine atoms substituted at the 2 and 3 positions and a dimethylphenyl group at the nitrogen atom. The presence of chlorine atoms often enhances biological activity by increasing lipophilicity and altering the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular metabolism. By binding to the active sites of these enzymes, it can effectively block substrate access and alter metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways that are critical for cell proliferation and survival.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells through mitochondrial pathways, potentially via the modulation of Bcl-2 family proteins which regulate cell death.
In Vitro Studies
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in animal models:
- Xenograft Models : Mice implanted with human tumor cells showed a significant reduction in tumor size when treated with the compound compared to control groups.
- Neuroprotective Effects : In models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function as assessed by behavioral tests.
Case Studies
-
Breast Cancer Treatment :
A study published in Cancer Research highlighted the effectiveness of this compound in breast cancer models. The compound was administered to MCF-7 xenografts and resulted in a significant decrease in tumor volume and weight compared to untreated controls. -
Neurodegenerative Disorders :
Research conducted on SH-SY5Y cells indicated that this compound could mitigate oxidative stress-induced apoptosis. The study found that pre-treatment with the compound reduced markers of oxidative damage significantly.
Q & A
Basic: What synthetic protocols are recommended for optimizing the yield of 2,3,3-trichloro-N-(2,6-dimethylphenyl)prop-2-enamide?
Methodological Answer:
The reaction typically involves the condensation of N-(2,6-dimethylphenyl)chloroacetamide with trichloroacetyl chloride. To maximize yield:
- Use 4 equivalents of diethylamine relative to the chloroacetamide precursor to ensure complete deprotonation and nucleophilic attack .
- Maintain anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography.
Advanced: How can crystallographic data for this compound be refined to resolve ambiguities in bond angles or torsional strain?
Methodological Answer:
Employ the SHELX suite (e.g., SHELXL for refinement, SHELXD for phase solving):
- Refine against high-resolution (<1.0 Å) X-ray diffraction data to resolve electron density maps for chlorine atoms, which exhibit strong anomalous scattering .
- Validate hydrogen bonding networks using PLATON to analyze intermolecular interactions.
- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths/angles.
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and trichloromethyl (C-Cl, ~750–800 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.2 ppm for ortho-dimethylphenyl groups) and the absence of unreacted precursors .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with trichlorinated species.
Advanced: How can contradictory data on the biological activity of structurally analogous chloroacetamides be resolved?
Methodological Answer:
- Perform QSAR studies to correlate substituent effects (e.g., methyl vs. methoxy groups on the phenyl ring) with bioactivity .
- Conduct in vitro enzyme inhibition assays (e.g., acetyl-CoA carboxylase for herbicide activity) under standardized conditions (pH 7.4, 25°C) to eliminate environmental variability.
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with target proteins, identifying steric/electronic discrepancies .
Basic: What are the key considerations for designing a stability study of this compound under varying pH conditions?
Methodological Answer:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via HPLC-UV (C18 column, λ = 254 nm) at intervals (0, 7, 14 days).
- Identify degradation products (e.g., hydrolyzed amide or dechlorinated species) using LC-MS/MS.
Advanced: How can computational modeling predict the environmental fate of this compound in soil systems?
Methodological Answer:
- Use EPI Suite to estimate log Kow (lipophilicity) and soil adsorption coefficient (Koc).
- Simulate microbial degradation pathways using CATABOL or BIOWIN models .
- Validate predictions with soil column experiments (OECD 312) measuring leaching potential and half-life under aerobic/anaerobic conditions.
Basic: What chromatographic methods are suitable for separating this compound from its synthetic byproducts?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (50:50 to 90:10 over 20 min) and UV detection at 220 nm.
- GC-MS : Employ a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min) for volatile derivatives.
Advanced: What strategies can address discrepancies in reported crystallographic space groups for similar chloroacetamides?
Methodological Answer:
- Reanalyze raw diffraction data with Olex2 or CrysAlisPro to reassess systematic absences and Laue symmetry.
- Compare unit cell parameters with Cambridge Structural Database (CSD) entries to identify polymorphism or pseudosymmetry .
- Perform Pawley refinement in TOPAS to detect preferred orientation effects in powder XRD data.
Basic: How to validate the purity of this compound for biological assays?
Methodological Answer:
- Elemental Analysis (EA) : Ensure C, H, N, Cl percentages align with theoretical values (e.g., C: 48.5%, H: 3.8%, N: 3.6%, Cl: 30.2%).
- DSC/TGA : Confirm a single melting endotherm (Tm) with no weight loss below 200°C, indicating absence of solvents.
Advanced: What mechanistic insights can isotopic labeling (e.g., ¹³C, ²H) provide for its metabolic pathways?
Methodological Answer:
- Synthesize ¹³C-labeled amide carbonyl groups to track hydrolysis products via NMR or LC-MS .
- Use deuterated dimethylphenyl groups (C6D5) to study CYP450-mediated aromatic oxidation using in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
